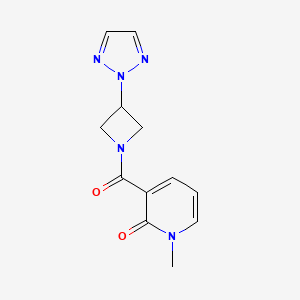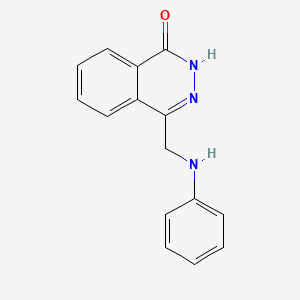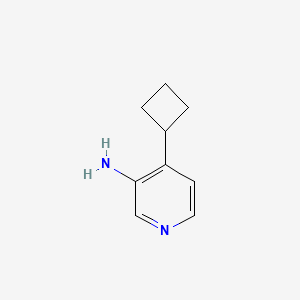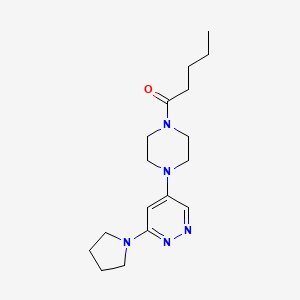
2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide group, a pyridine ring, and a thiophene ring, all of which are common structures in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Thiophene-Based Compounds in Heterocyclic Synthesis
- Thiophenylhydrazonoacetates have been synthesized and shown to react with various nitrogen nucleophiles, yielding a variety of heterocyclic compounds such as pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This demonstrates the utility of thiophene derivatives in synthesizing complex heterocyclic structures, which could have applications in pharmaceuticals and materials science (Mohareb et al., 2004).
Aromatic Polyimides with High Refractive Index
- Aromatic polyimides derived from thiophenyl-substituted benzidines have been shown to have high refractive indices and small birefringences, along with good thermomechanical stabilities. Such materials could be crucial for optical applications, including lenses, displays, and photonic devices (Tapaswi et al., 2015).
Antipathogenic Activity of Thiourea Derivatives
- Thiourea derivatives have been synthesized and tested for their interaction with bacterial cells. The presence of halogen atoms on the thiourea moiety significantly impacted the anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for development as novel antimicrobial agents (Limban et al., 2011).
Blue Fluorescence from BF2 Complexes
- BF2 complexes of N,O-benzamide ligands have been explored for their luminescence properties. These complexes, particularly those with pyrazine moieties, emitted blue fluorescence, indicating their potential use in biological and organic material applications, such as sensors and optical materials (Yamaji et al., 2017).
Aggregation in Benzamide Hydrates
- Benzamide hydrated derivatives have demonstrated the formation of 1D chains comprising water molecules, indicating the significance of water molecules in crystal structure formation. Such insights could inform the design of crystalline materials with specific properties, including pharmaceuticals and polymers (Mocilac et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)3-4-13(14)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKPWTQOZLXSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)


![Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine](/img/structure/B2876643.png)




![5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2876649.png)


![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)
![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)
